molecular formula C7H4F2I2 B14063132 1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene

1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene

Katalognummer: B14063132
Molekulargewicht: 379.91 g/mol
InChI-Schlüssel: JDWXIINAUNSSKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring

Vorbereitungsmethoden

The synthesis of 1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms onto the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl compounds or other complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology and Medicine: The compound can be used in the development of radiolabeled molecules for imaging studies or as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism by which 1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene exerts its effects depends on its chemical interactions. The iodine and fluorine atoms on the benzene ring influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are typically related to its ability to undergo substitution and coupling reactions, forming new chemical bonds and structures.

Vergleich Mit ähnlichen Verbindungen

1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene can be compared with other similar compounds such as:

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, leading to different chemical properties and reactivity.

    1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene: The position of the substituents on the benzene ring differs, affecting the compound’s reactivity and applications.

    1-Fluoro-4-methylbenzene: This compound lacks the iodine atoms, resulting in significantly different chemical behavior and uses.

Eigenschaften

Molekularformel

C7H4F2I2

Molekulargewicht

379.91 g/mol

IUPAC-Name

1-fluoro-5-(fluoromethyl)-2,4-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2

InChI-Schlüssel

JDWXIINAUNSSKM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)I)I)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.